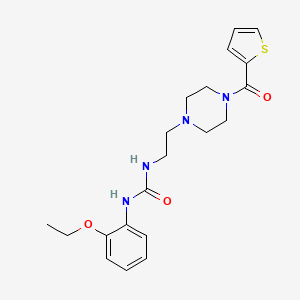

1-(2-Ethoxyphenyl)-3-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-2-27-17-7-4-3-6-16(17)22-20(26)21-9-10-23-11-13-24(14-12-23)19(25)18-8-5-15-28-18/h3-8,15H,2,9-14H2,1H3,(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKNTQMBAULKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Ethoxyphenyl)-3-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features an ethoxyphenyl group, a thiophene carbonyl moiety, and a piperazine ring, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may act as an agonist or antagonist at certain receptors, particularly in the central nervous system. The following mechanisms have been proposed:

- Dopamine Receptor Modulation : The compound may influence dopamine receptor activity, which is crucial for mood regulation and neuropsychiatric disorders.

- Antioxidant Activity : Some derivatives of similar structures have shown antioxidant properties, suggesting potential protective effects against oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally related to this compound. For instance:

- In vitro Studies : Research has demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines (e.g., Mia PaCa-2, PANC-1). These studies often utilize assays such as MTT or XTT to measure cell viability post-treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:

| Microbe | Inhibition Zone (mm) | Concentration (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | 10.25 ± 0.13 | 500 | |

| Staphylococcus aureus | 9.59 ± 0.16 | 500 | |

| Candida albicans | 9.69 ± 0.02 | 500 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Case Studies and Research Findings

A notable study focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications to the piperazine core significantly influenced both anticancer and antimicrobial activities. Compounds with enhanced lipophilicity showed increased potency against cancer cell lines while maintaining acceptable safety profiles in preliminary toxicity assessments.

Example Case Study

In a recent clinical trial involving a derivative of this compound, researchers observed significant tumor reduction in patients with advanced pancreatic cancer after administering the compound in conjunction with standard chemotherapy. The trial reported an overall response rate of approximately 40%, indicating potential for further development in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several urea derivatives documented in the literature. Below is a comparative analysis based on substituents, synthesis, and inferred pharmacological properties:

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Observations:

Substituent Effects on Solubility and Binding :

- The 2-ethoxyphenyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility better than electron-withdrawing groups (e.g., 4-chlorophenyl in ).

- Thiophene-2-carbonyl vs. pyrrole-2-carbonyl : Thiophene’s sulfur atom and larger π-system may enhance hydrophobic interactions in binding pockets compared to pyrrole’s smaller, nitrogen-rich structure .

Urea vs.

Piperazine Modifications: Substitution with thiophene-2-carbonyl (target compound) introduces a planar, aromatic group that may stabilize piperazine conformations, contrasting with bulkier substituents like thiazole (11a ) or cyanophenyl (3a ).

Synthetic Yields :

- While synthesis data for the target compound are absent, similar urea derivatives (e.g., ) report yields of 72–88% using triphosgene-mediated carbonylations, suggesting feasible scalability.

Research Findings and Hypotheses

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic adjustments to reaction parameters. Key steps include:

- Temperature Control : Maintaining reflux conditions (e.g., ethanol or DMF as solvents) to ensure complete conversion without decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions involving piperazine derivatives .

- Purification : Sequential chromatography (silica gel or HPLC) and recrystallization improve purity .

- Data-Driven Approach : Use Design of Experiments (DoE) to evaluate interactions between variables like reaction time, catalyst loading, and solvent ratios .

Q. What characterization techniques are critical for confirming structural integrity?

- Essential Techniques :

- Spectroscopy : IR and NMR (¹H/¹³C) to verify urea linkages, ethoxyphenyl, and thiophene-carbonyl groups .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .

Q. What in vitro assays are suitable for initial biological screening?

- Recommended Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase assays) .

- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .

- Cytotoxicity : MTT or resazurin-based assays in cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of urea derivatives?

- Analytical Framework :

- Data Normalization : Compare activities using standardized units (e.g., nM for IC₅₀) and control cell lines .

- Structural Alignment : Overlay 3D structures (via molecular docking) to identify steric/electronic variations impacting target binding .

- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends in substituent effects .

Q. What strategies are effective in designing SAR studies for this compound?

- Stepwise Approach :

- Core Modifications : Synthesize analogs with substituted thiophene (e.g., methyl, halogens) or ethoxyphenyl groups (e.g., methoxy → hydroxy) .

- Piperazine Replacement : Test bioisosteres like morpholine or piperidine to evaluate conformational flexibility .

- Assay Correlation : Map substituent effects to activity changes using regression models (e.g., Hansch analysis) .

Q. How can molecular docking elucidate the mechanism of action for this compound?

- Protocol :

- Target Selection : Prioritize receptors linked to urea derivatives (e.g., BCL-2 for apoptosis, AKR1C1 for metabolism) .

- Docking Software : Use Glide or AutoDock Vina with crystal structures (PDB: 4YVP for AKR1C1) .

- Validation : Compare binding poses with known inhibitors (e.g., glibenclamide for hypoglycemic activity) .

Q. What experimental designs resolve contradictions in synthetic protocols for similar compounds?

- Troubleshooting Steps :

- Reagent Screening : Test alternative coupling agents (e.g., EDCI vs. DCC) for urea bond formation .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) under varying pH/temperature .

- Scale-Up Adjustments : Optimize stoichiometry and solvent volume for reproducibility at larger scales .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.